

Check Availability & Pricing

# BI-671800 Target Validation in Asthma: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | BI-671800 |           |
| Cat. No.:            | B606091   | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target validation for **BI-671800** in the context of asthma. It covers the molecular target, mechanism of action, preclinical and clinical evidence, and detailed experimental methodologies.

## **Executive Summary**

**BI-671800** is a potent and selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the prostaglandin D2 receptor 2 (DP2). CRTH2 is a G protein-coupled receptor that plays a pivotal role in the pathogenesis of allergic airway inflammation, a key feature of asthma. Prostaglandin D2 (PGD2), primarily released from mast cells upon allergen exposure, is the natural ligand for CRTH2. The interaction between PGD2 and CRTH2 on various immune cells, including T helper 2 (Th2) cells, eosinophils, basophils, and type 2 innate lymphoid cells (ILC2s), orchestrates a cascade of inflammatory responses characteristic of asthma. By blocking this interaction, **BI-671800** aims to attenuate the underlying inflammation and improve clinical outcomes in asthma patients. Preclinical studies in mouse models of allergic asthma have demonstrated the efficacy of CRTH2 antagonism in reducing airway hyperresponsiveness and inflammation. Clinical trials in asthma patients have shown that **BI-671800** can lead to modest but statistically significant improvements in lung function, particularly in patients with evidence of eosinophilic inflammation.



## The Molecular Target: CRTH2

The primary molecular target of **BI-671800** is the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2).[1] CRTH2 is a G protein-coupled receptor that binds with high affinity to prostaglandin D2 (PGD2).[1]

### **Expression Profile in Asthma**

CRTH2 is predominantly expressed on key effector cells of type 2 inflammation, which is a hallmark of allergic asthma. These cells include:

- T helper 2 (Th2) cells: These cells orchestrate the allergic inflammatory response through the release of cytokines such as IL-4, IL-5, and IL-13.
- Eosinophils: These are key inflammatory cells in the asthmatic airway, contributing to tissue damage and airway hyperresponsiveness.
- Basophils: These cells release histamine and other inflammatory mediators.
- Type 2 Innate Lymphoid Cells (ILC2s): These are potent sources of type 2 cytokines.

The expression of CRTH2 on these cell types makes it a strategic target for therapeutic intervention in asthma.

## **Signaling Pathway in Asthma**

Upon binding of its ligand, PGD2, CRTH2 initiates a signaling cascade that promotes the recruitment and activation of inflammatory cells to the airways. The PGD2-CRTH2 signaling axis is strongly implicated in allergic inflammation.[1] PGD2 is primarily released from mast cells following allergen stimulation.[1] The interaction of PGD2 with CRTH2 stimulates the recruitment of Th2 cells, eosinophils, basophils, and ILC2s to the airways. This leads to the release of type 2 cytokines, eosinophil and basophil degranulation, and epithelial metaplasia.[1]





Click to download full resolution via product page

CRTH2 Signaling Pathway in Asthma

# Quantitative Data In Vitro Potency

**BI-671800** demonstrates high potency as a CRTH2 antagonist.

| Parameter | Species     | Value  | Reference |
|-----------|-------------|--------|-----------|
| IC50      | Human CRTH2 | 4.5 nM | [2]       |
| IC50      | Mouse CRTH2 | 3.7 nM | [2]       |

# **Clinical Efficacy in Asthma**

Clinical trials have evaluated the efficacy of **BI-671800** in patients with asthma, both as a monotherapy and as an add-on to inhaled corticosteroids (ICS).

Trial 1: BI-671800 in Controller-Naïve Asthma Patients[3]



| Treatment Group           | N | Change from Baseline in Trough FEV1 % Predicted (Adjusted Mean ± SE) | p-value vs. Placebo |
|---------------------------|---|----------------------------------------------------------------------|---------------------|
| Placebo                   | - | -                                                                    | -                   |
| BI-671800 50 mg bid       | - | 3.08% ± 1.65%                                                        | 0.0311              |
| BI-671800 200 mg bid      | - | 3.59% ± 1.60%                                                        | 0.0126              |
| BI-671800 400 mg bid      | - | 3.98% ± 1.64%                                                        | 0.0078              |
| Fluticasone 220 μg<br>bid | - | 8.62% ± 1.68%                                                        | <0.0001             |

Trial 2: **BI-671800** as Add-on Therapy to ICS[3]

| Treatment Group      | N | Change from Baseline in Trough FEV1 % Predicted (Adjusted Mean ± SE) | p-value vs. Placebo |
|----------------------|---|----------------------------------------------------------------------|---------------------|
| Placebo              | - | -                                                                    | -                   |
| BI-671800 400 mg bid | - | 3.87% ± 1.49%                                                        | 0.0050              |
| Montelukast 10 mg qd | - | 2.37% ± 1.57%                                                        | 0.0657              |

Phase IIa Add-on Therapy Trial[4]



| Treatment Group      | N   | Change from Baseline in Trough FEV1 % Predicted (Adjusted Mean ± SE) | p-value vs. Placebo |
|----------------------|-----|----------------------------------------------------------------------|---------------------|
| Placebo              | 108 | -                                                                    | -                   |
| BI-671800 200 mg bid | 108 | 0.08% ± 0.62%                                                        | Not Significant     |
| BI-671800 400 mg AM  | 108 | 0.28% ± 0.61%                                                        | Not Significant     |
| BI-671800 400 mg PM  | 108 | 0.67% ± 0.63%                                                        | Not Significant     |

# **Experimental Protocols**Preclinical Models of Allergic Asthma

Ovalbumin (OVA)-Induced Airway Hyperresponsiveness Model[5][6]

This is a widely used model to mimic the eosinophilic inflammation and airway hyperresponsiveness seen in allergic asthma.

- Animals: BALB/c mice are typically used due to their Th2-biased immune responses.
- Sensitization: Mice are sensitized by intraperitoneal (i.p.) injections of ovalbumin (e.g., 20 μg) emulsified in aluminum hydroxide (alum) as an adjuvant on days 0 and 14.
- Challenge: From day 21 to 23, mice are challenged with aerosolized OVA (e.g., 1% in saline)
   for 30 minutes each day.
- **BI-671800** Administration: The compound is typically administered orally or via the desired route before each OVA challenge.
- Outcome Measures:
  - Airway Hyperresponsiveness (AHR): Measured 24 hours after the final challenge by exposing mice to increasing concentrations of methacholine and assessing the changes in



lung resistance and compliance using a whole-body plethysmograph or a forced oscillation technique.

- Bronchoalveolar Lavage (BAL) Fluid Analysis: Collection of BAL fluid to determine the total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages).
- Lung Histology: Lungs are harvested, fixed, and stained (e.g., with Hematoxylin and Eosin for inflammation and Periodic acid-Schiff for mucus production) to assess the degree of peribronchial and perivascular inflammation and goblet cell hyperplasia.
- Cytokine Analysis: Measurement of Th2 cytokines (IL-4, IL-5, IL-13) in BAL fluid or lung homogenates by ELISA or other immunoassays.



Click to download full resolution via product page

Ovalbumin-Induced Asthma Model Workflow

House Dust Mite (HDM)-Induced Allergic Asthma Model[7][8][9]

This model is considered more clinically relevant as HDM is a common human allergen.

- Animals: BALB/c or C57BL/6 mice are commonly used.
- Sensitization and Challenge: Mice are intranasally administered with HDM extract (e.g., 25 μg in 50 μL saline) for 5 consecutive days, followed by a rest period of 2 days. This cycle is repeated for several weeks to establish chronic airway inflammation.
- **BI-671800** Administration: The compound is administered prior to the HDM challenges.
- Outcome Measures: Similar to the OVA model, endpoints include AHR measurement, BAL fluid analysis, lung histology, and cytokine profiling.



### **Clinical Trial Methodologies**

Phase II, Randomized, Double-Blind, Placebo-Controlled, Parallel-Group Trials[10]

- Patient Population:
  - Trial 1 (Controller-Naïve): Symptomatic adults with asthma who were not using inhaled corticosteroids.[10]
  - Trial 2 (Add-on to ICS): Patients with asthma who remained symptomatic despite being on a stable dose of inhaled fluticasone.[10]
- Interventions:
  - Trial 1: BI-671800 (50, 200, or 400 mg twice daily), fluticasone propionate (220 μg twice daily), or placebo for 6 weeks.[3]
  - Trial 2: BI-671800 (400 mg twice daily), montelukast (10 mg once daily), or placebo for 6 weeks, in addition to their existing ICS therapy.[3]
- Primary Endpoint: Change from baseline in trough forced expiratory volume in 1 second (FEV1) percent predicted.[3]
- Secondary Endpoints: May include changes in Asthma Control Questionnaire (ACQ) scores, rescue medication use, and safety assessments.
- Randomization and Blinding: Patients are randomly assigned to treatment groups, and both
  patients and investigators are blinded to the treatment allocation. A double-dummy design
  may be used to maintain blinding when comparing different formulations (e.g., inhaled vs.
  oral).

Phase IIa, Randomized, Double-Blind, Incomplete Block Crossover Trial[4]

- Patient Population: Adult patients with symptomatic asthma on inhaled corticosteroid therapy.
- Interventions: Patients received BI-671800 (400 mg once daily in the morning, 400 mg once daily in the evening, or 200 mg twice daily) and placebo, each for a 4-week treatment period,



in a crossover fashion.[4]

- Primary Endpoint: Change from baseline in trough FEV1 percent predicted after 4 weeks of treatment.[4]
- Secondary Endpoint: Change in Asthma Control Questionnaire (ACQ) score.[4]



Click to download full resolution via product page

Generalized Clinical Trial Workflow

### Conclusion



The validation of CRTH2 as a therapeutic target in asthma is supported by a strong biological rationale, preclinical efficacy in relevant animal models, and clinical data demonstrating a modest improvement in lung function in asthma patients. BI-671800, as a potent and selective CRTH2 antagonist, has been instrumental in this validation process. While the clinical efficacy observed to date has been modest, there is evidence to suggest that patient populations with higher eosinophil counts may derive greater benefit from CRTH2 antagonism.[1] Further research is warranted to identify the specific asthma phenotypes most likely to respond to this therapeutic approach and to explore the potential of BI-671800 in combination with other asthma therapies. This in-depth technical guide provides a solid foundation for researchers, scientists, and drug development professionals working on novel treatments for asthma.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. CRTH2 antagonists in asthma: current perspectives PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Efficacy of BI 671800, an oral CRTH2 antagonist, in poorly controlled asthma as sole controller and in the presence of inhaled corticosteroid treatment PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A randomized study of BI 671800, a CRTH2 antagonist, as add-on therapy in poorly controlled asthma PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Allergen Sensitization and Challenge to Ovalbumin [bio-protocol.org]
- 6. OVA-Induced Allergic Airway Inflammation Mouse Model PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. House Dust Mite induced Allergic Asthma Model Creative Biolabs [creative-biolabs.com]
- 8. citeqbiologics.com [citeqbiologics.com]
- 9. House Dust Mite (HDM)-Induced Asthma Model Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. files.core.ac.uk [files.core.ac.uk]



• To cite this document: BenchChem. [BI-671800 Target Validation in Asthma: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606091#bi-671800-target-validation-in-asthma]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com